molecular formula C12H20N4O B2547341 4-amino-1-cyclopentyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide CAS No. 2101195-56-4

4-amino-1-cyclopentyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2547341
CAS No.: 2101195-56-4
M. Wt: 236.319
InChI Key: CUJVLZLWAZMYPA-UHFFFAOYSA-N
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Description

4-amino-1-cyclopentyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-cyclopentyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide in the presence of a base.

    Carboxamide formation: The final step involves the reaction of the amine with an isocyanate or a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-1-cyclopentyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1-cyclopentyl-1H-pyrazole-3-carboxamide: Lacks the propan-2-yl group.

    4-amino-1-cyclopentyl-N-methyl-1H-pyrazole-3-carboxamide: Contains a methyl group instead of the propan-2-yl group.

    4-amino-1-cyclopentyl-N-ethyl-1H-pyrazole-3-carboxamide: Contains an ethyl group instead of the propan-2-yl group.

Uniqueness

The presence of the propan-2-yl group in 4-amino-1-cyclopentyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide may confer unique steric and electronic properties, potentially leading to different biological activities and interactions compared to its analogs.

Properties

IUPAC Name

4-amino-1-cyclopentyl-N-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-8(2)14-12(17)11-10(13)7-16(15-11)9-5-3-4-6-9/h7-9H,3-6,13H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJVLZLWAZMYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NN(C=C1N)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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